
374796-72-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Chemical Abstracts Service (CAS) number 374796-72-2 is known as [Asn23] β-Amyloid (1-40), Iowa mutation. This compound is a peptide that is a variant of the β-amyloid protein, which is associated with Alzheimer’s disease. The Iowa mutation involves the substitution of asparagine for aspartic acid at position 23, leading to a more rapid aggregation of the peptide into toxic fibrils .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Asn23] β-Amyloid (1-40) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, which is automated to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving high-throughput peptide synthesizers .
Análisis De Reacciones Químicas
Types of Reactions
[Asn23] β-Amyloid (1-40) primarily undergoes aggregation reactions, where the peptide molecules self-assemble into fibrils. This process is influenced by factors such as pH, temperature, and the presence of metal ions .
Common Reagents and Conditions
pH: The aggregation is typically studied at physiological pH (around 7.4).
Temperature: Elevated temperatures can accelerate the aggregation process.
Metal Ions: Ions such as zinc and copper can promote aggregation
Major Products
The major product of these reactions is the formation of amyloid fibrils, which are insoluble and associated with neurotoxicity in Alzheimer’s disease .
Aplicaciones Científicas De Investigación
[Asn23] β-Amyloid (1-40) is extensively used in scientific research to study the mechanisms of amyloid aggregation and its role in Alzheimer’s disease. Key applications include:
Neuroscience: Investigating the neurotoxic effects of amyloid fibrils on neuronal cells.
Drug Development: Screening potential therapeutic agents that can inhibit or reverse amyloid aggregation.
Biomarker Research: Developing diagnostic tools for early detection of Alzheimer’s disease
Mecanismo De Acción
The toxic effects of [Asn23] β-Amyloid (1-40) are primarily due to its ability to aggregate into fibrils that disrupt cellular function. The peptide interacts with neuronal cell membranes, leading to oxidative stress, mitochondrial dysfunction, and ultimately cell death. The aggregation process involves the formation of β-sheet structures that are characteristic of amyloid fibrils .
Comparación Con Compuestos Similares
Similar Compounds
Wild-type β-Amyloid (1-40): The non-mutated form of the peptide, which aggregates more slowly than the Iowa mutation.
[Glu22] β-Amyloid (1-40), Arctic mutation: Another variant associated with familial Alzheimer’s disease, characterized by a substitution of glutamic acid for glycine at position 22
Uniqueness
The Iowa mutation ([Asn23] β-Amyloid (1-40)) is unique in its rapid aggregation and increased toxicity compared to other β-amyloid variants. This makes it a valuable model for studying the aggressive forms of Alzheimer’s disease and testing potential therapeutic interventions .
Propiedades
Número CAS |
374796-72-2 |
|---|---|
Peso molecular |
4328.88 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



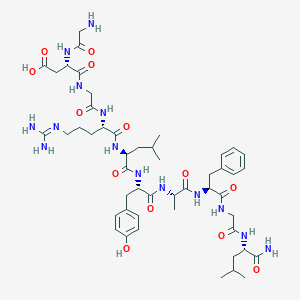
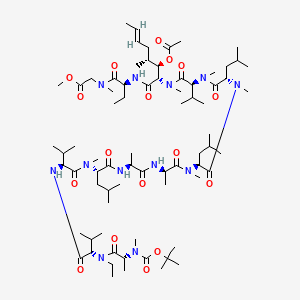
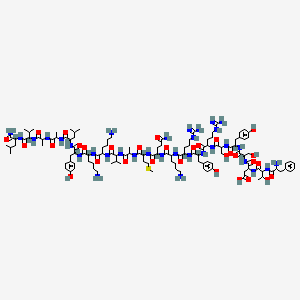
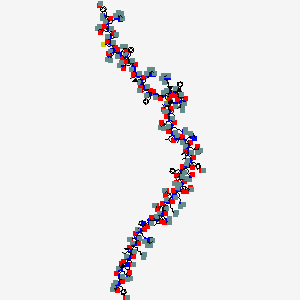
![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)
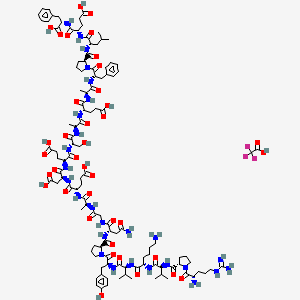
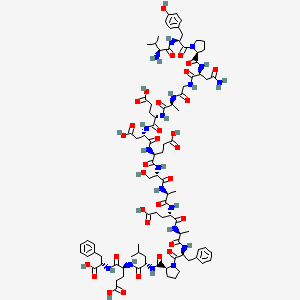
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B612772.png)
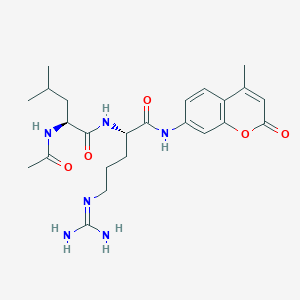
![1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B612777.png)
